Product packaging for Hydroxyl amine iodide(Cat. No.:CAS No. 59917-23-6)

Hydroxyl amine iodide

Cat. No.: B14609850
CAS No.: 59917-23-6
M. Wt: 160.943 g/mol
InChI Key: VYXJGNUQZPDIFM-UHFFFAOYSA-N
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Description

Foundational Aspects of Hydroxylamine (B1172632) Chemistry and Its Derivatives

Hydroxylamine (NH₂OH) is an inorganic compound that can be viewed as a hybrid of ammonia (B1221849) and water. britannica.com It is a colorless, crystalline solid in its pure form, though it is typically handled as an aqueous solution or as one of its salts, such as hydroxylammonium sulfate (B86663) or hydroxylammonium chloride. wikipedia.org The presence of both a nitrogen and an oxygen atom imparts a unique reactivity to the molecule. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic, while the hydroxyl group can also participate in reactions. wikipedia.org

Hydroxylamine and its derivatives are versatile reagents in both organic and inorganic chemistry. britannica.com They can act as reducing agents, a property utilized in various industrial and laboratory-scale transformations. britannica.com The reaction of hydroxylamine with aldehydes and ketones to form oximes is a cornerstone of organic synthesis, providing a pathway to amines, which are vital in the production of dyes, plastics, and pharmaceuticals. britannica.com Furthermore, hydroxylamine derivatives have been explored as nitrogen-radical precursors in visible-light photochemistry, opening new avenues for the synthesis of nitrogen-containing molecules. nih.gov The reactivity of hydroxylamine is pH-dependent; in acidic solutions, it exists as the protonated hydroxylammonium ion (NH₃OH⁺). wikipedia.org

Significance of Iodide and Iodine in Chemical Transformations

Iodide (I⁻), the anion of iodine, is a large and highly polarizable halide. wikipedia.org This characteristic contributes to its relatively weak bonds with other elements and its good nucleophilic character. wikipedia.org In chemical reactions, iodide can act as a potent reducing agent, readily donating an electron to become elemental iodine (I₂). wikipedia.orgbritannica.com This redox behavior is central to many of its applications.

Elemental iodine, in turn, is a mild oxidizing agent. britannica.com It readily forms a triiodide ion (I₃⁻) in the presence of excess iodide, which significantly increases its solubility in aqueous solutions. britannica.com This formation of polyiodide species is a key feature of iodine chemistry. britannica.com Iodine and its compounds are crucial in a variety of chemical transformations, including iodination reactions, where an iodine atom is introduced into a molecule, and as catalysts in industrial processes like the production of acetic acid. scienceinschool.org The interaction of iodine with starch to form a distinct blue-black complex is a well-known and highly sensitive analytical test. britannica.com

Overview of Research Domains Intersecting Hydroxylamine and Iodide Species

The combined use of hydroxylamine and iodide has been investigated across several research areas, primarily due to their complementary redox properties. Key domains include:

Analytical Chemistry: The reaction between hydroxylamine and iodine or iodate (B108269) forms the basis for various analytical methods. jst.go.jpnih.gov For instance, a colorimetric method for determining hydroxamic acids involves their oxidation by iodine to produce nitrous acid, which can then be quantified. nih.gov Potentiometric monitoring using ion-selective electrodes has also been employed to study the kinetics of reactions involving hydroxylamine and iodide. mdpi.com

Organic Synthesis: In organic synthesis, hydroxylamine and iodide-containing reagents are used in concert for specific transformations. Palladium-catalyzed cross-coupling reactions of hydroxylamines with aryl iodides have been developed to form N-arylhydroxylamines, which are valuable synthetic intermediates. acs.orgorganic-chemistry.org Iodocyclization of hydroxylamine derivatives provides a route to synthesize isoxazoles and related heterocyclic compounds. nih.gov

Kinetics and Mechanistic Studies: The reaction between hydroxylamine and iodine is a subject of detailed kinetic and mechanistic investigation. brandeis.edursc.org The reaction rate and stoichiometry are highly dependent on factors such as pH and the initial concentrations of the reactants. brandeis.eduiaea.org These studies have revealed complex reaction pathways involving various intermediates. brandeis.edu The oxidation of hydroxylamine by iodate and periodate (B1199274) can even exhibit oligo-oscillatory behavior, where the concentration of intermediates like iodide fluctuates over time. rsc.orgacs.orgbrandeis.edu

Environmental and Nuclear Chemistry: The hydroxylamine-iodide system has been studied for its potential application in the treatment of off-gases in spent nuclear fuel reprocessing. iaea.orgacs.orgiaea.org Hydroxylamine can reduce iodine to the less volatile iodide, aiding in its capture. iaea.org Additionally, methods for the determination of low levels of radioactive iodine-131 (B157037) in water utilize hydroxylamine to convert all iodine species to iodide for separation and measurement. nemi.gov

Current State of Knowledge and Future Research Trajectories

Current understanding of hydroxylamine-iodide systems is built upon a foundation of extensive kinetic and mechanistic studies. The reaction between hydroxylamine and iodine in acidic media is known to be complex, with the unprotonated form of hydroxylamine being significantly more reactive than its protonated counterpart. rsc.org The reaction is also subject to autoinhibition by the iodide ion produced. rsc.org Research has elucidated the formation of various products, including nitrous oxide, nitrogen monoxide, and nitrous acid, depending on the reaction conditions. iaea.org

The synthesis of novel compounds through reactions involving hydroxylamine and iodide continues to be an active area of research. For example, the synthesis of hydroxylammonium lead iodide (NH₃OHPbI₃), a perovskite material, has been reported, although its instability currently limits its application in photovoltaics. rsc.org

Future research is likely to focus on several key areas:

Catalysis: Developing more efficient and selective catalytic systems for reactions involving hydroxylamine and iodide, such as the palladium-catalyzed cross-coupling reactions, will be a priority. acs.orgorganic-chemistry.org This could lead to more sustainable and atom-economical synthetic methods.

Advanced Materials: Further exploration of materials like the hydroxylammonium lead iodide perovskite may lead to the discovery of new materials with interesting electronic or optical properties, provided their stability can be improved. rsc.org

Environmental Applications: Refining the use of hydroxylamine for iodine capture in environmental and industrial settings remains a relevant research direction. iaea.orgiaea.org This includes optimizing reaction conditions to maximize efficiency and minimize the formation of undesirable byproducts.

Mechanistic Elucidation: While much is known about the kinetics of the hydroxylamine-iodine reaction, further studies, potentially employing advanced computational and spectroscopic techniques, could provide deeper insights into the intricate reaction mechanisms and the role of transient intermediates.

The continued investigation of hydroxylamine-iodide chemical systems promises to yield further fundamental knowledge and practical applications across a broad spectrum of scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4INO B14609850 Hydroxyl amine iodide CAS No. 59917-23-6

Properties

CAS No.

59917-23-6

Molecular Formula

H4INO

Molecular Weight

160.943 g/mol

IUPAC Name

hydroxylamine;hydroiodide

InChI

InChI=1S/HI.H3NO/c;1-2/h1H;2H,1H2

InChI Key

VYXJGNUQZPDIFM-UHFFFAOYSA-N

Canonical SMILES

NO.I

Origin of Product

United States

Ii. Synthetic Routes and Methodologies for Hydroxylamine Iodide Constructs

Direct and Indirect Synthesis of Hydroxylammonium Iodide Salts

Hydroxylammonium iodide is the salt formed from the hydroxylammonium cation ([NH₃OH]⁺) and the iodide anion (I⁻). Its synthesis is primarily achieved through straightforward acid-base chemistry.

The most direct route to hydroxylammonium iodide involves the reaction between hydroxylamine (B1172632) (NH₂OH) and hydroiodic acid (HI). Hydroxylamine is a weak base, and its conjugate acid, the hydroxylammonium ion, has a pKa of approximately 6.03. wikipedia.org In this reaction, the hydroxylamine acts as a Brønsted-Lowry base, accepting a proton from the strong acid, hydroiodic acid.

Reaction: NH₂OH + HI → [NH₃OH]⁺I⁻

This neutralization reaction is typically carried out in an aqueous solution. The stoichiometry of the reaction between hydroxylamine and iodine-containing species can be complex and pH-dependent, sometimes leading to redox reactions. brandeis.edu However, for the synthesis of the simple salt, the direct proton transfer from a hydrohalic acid is the intended pathway.

Once the hydroxylammonium iodide salt is formed in solution, its isolation is crucial. Standard techniques for precipitating and isolating ionic compounds can be applied, often tailored to the specific properties of the salt.

Common methods include:

Solvent Evaporation: The solvent (typically water) can be carefully removed under reduced pressure to crystallize the salt.

Antisolvent Precipitation: The addition of a solvent in which hydroxylammonium iodide is insoluble can induce precipitation. For example, adding a nonpolar organic solvent to a concentrated aqueous solution of the salt can cause it to crystallize out.

Crystallization via Vapor Diffusion: This technique can be used to grow high-quality crystals. One method involves placing a solution of the salt in an open container within a larger, sealed chamber that also contains a volatile "antisolvent." Over time, the antisolvent vapor diffuses into the salt solution, gradually reducing the salt's solubility and promoting slow crystallization. This technique has been employed in the synthesis of related complex salts like hydroxylammonium lead iodide.

Isolation of the solid product is typically achieved by filtration, followed by washing with a small amount of a suitable non-solvent to remove any residual impurities. The product is then dried under vacuum to yield the pure hydroxylammonium iodide salt.

Incorporation of Hydroxylamine and Iodide in Coordination Complexes

Hydroxylamine and iodide can both act as ligands in coordination complexes with metal centers. Their combined presence in a single complex leads to structures with diverse properties and geometries.

Coordination compounds, also known as complex ions, are formed from the reaction of a Lewis acid (usually a transition metal) with one or more Lewis bases, known as ligands. truman.edutruman.edu Both the hydroxylammonium cation and the iodide anion can be incorporated into complex metal-containing structures.

A notable example is the synthesis of hydroxylammonium lead iodide (NH₃OHPbI₃). This material is synthesized through the reaction of aqueous solutions of hydroiodic acid (HI) and hydroxylamine (NH₂OH) with lead(II) iodide (PbI₂) in a solvent like sulfolane. The resulting crystal structure consists of infinite chains of face-sharing lead iodide (PbI₆) octahedra, with the hydroxylammonium cations positioned between these chains. The strong hydrogen-bonding tendency of the hydroxylammonium cation plays a significant role in determining the final crystal structure.

Hydroxylamine itself can coordinate directly to metal ions through its nitrogen or oxygen atoms. nih.gov While specific examples of neutral hydroxylamine and iodide co-ligated to a metal center are specialized, the principles of coordination chemistry allow for their synthesis by reacting a suitable metal salt with stoichiometric amounts of hydroxylamine and an iodide source in an appropriate solvent.

The design of synthetic receptors for anions is a significant area of supramolecular chemistry. nih.gov A key strategy involves creating a binding cavity or cleft that is complementary to the target anion in size, shape, and electronic character. Hydrogen bonding is a dominant interaction used in anion recognition. rsc.org

A hypothetical hydroxylamine-based iodide receptor could be designed by incorporating the hydroxylamine functional group into a larger, pre-organized molecular scaffold. The design would leverage the hydrogen-bonding capabilities of the hydroxylammonium group ([R-NH₂-OH]⁺).

Key Design Principles:

Hydrogen-Bond Donors: The N-H and O-H protons of the hydroxylammonium cation are acidic and can serve as effective hydrogen-bond donors to the electron-rich iodide anion. nih.gov Ligand scaffolds can be designed to position these protons convergently to create a strong binding site. rsc.org

Pre-organization: The receptor's framework should be relatively rigid to minimize the entropic penalty upon binding. This creates a well-defined cavity for the iodide ion.

Complementary Interactions: Besides hydrogen bonding, other non-covalent interactions can be exploited. Halogen bonding, where an electron-deficient halogen atom in the receptor interacts with the iodide, has emerged as a powerful tool in anion recognition. nih.govnih.gov Anion-π interactions, where the iodide interacts with an electron-deficient aromatic ring within the ligand, can also contribute to binding affinity. nih.govresearchgate.net

By integrating a hydroxylammonium moiety into a macrocyclic or acyclic structure containing other recognition elements like amide groups or π-acidic surfaces, a selective receptor for iodide could be developed.

Formation of Functionalized Hydroxylamine Derivatives via Iodide-Related Reagents

Iodide-containing reagents, particularly aryl iodides and hypervalent iodine compounds, are valuable tools for creating new carbon-nitrogen and oxygen-nitrogen bonds, leading to the synthesis of functionalized hydroxylamine derivatives.

Several modern synthetic methods utilize iodide-related reagents for this purpose:

Copper-Catalyzed N-Arylation: Aryl iodides can be coupled with N- and O-functionalized hydroxylamines in the presence of a copper catalyst. This method allows for the formation of N-arylhydroxylamines, which are versatile synthetic intermediates.

Palladium-Catalyzed Cross-Coupling: Similar to copper catalysis, palladium-based catalysts can effectively mediate the cross-coupling of hydroxylamines with aryl iodides, bromides, and chlorides to produce N-arylhydroxylamine products in good yields.

Hypervalent Iodine Reagents: Hypervalent iodine compounds can be used to mediate reactions that form hydroxylamine derivatives. For instance, a reaction between carboxylic acids and N,N-dimethylformamide mediated by a hypervalent iodine reagent can produce O-aroyl-N,N-dimethylhydroxylamines, which are useful electrophilic aminating agents.

These reactions showcase the utility of iodide-based reagents in expanding the chemical space of hydroxylamine derivatives.

Interactive Table: Synthetic Reactions for Functionalized Hydroxylamines A summary of key reactions involving iodide-related reagents to form functionalized hydroxylamine derivatives.

Reaction TypeHydroxylamine SubstrateIodide ReagentCatalyst/MediatorProduct Type
N-ArylationFunctionalized HydroxylaminesAryl IodideCopper CatalystN-Arylhydroxylamine
Cross-CouplingHydroxylaminesAryl IodidePalladium Catalyst (e.g., with BippyPhos ligand)N-Arylhydroxylamine
Amination Reagent SynthesisN,N-dimethylformamide (acts as precursor)Hypervalent Iodine ReagentHypervalent IodineO-Aroyl-N,N-dimethylhydroxylamine

Table of Compounds

Compound Name Chemical Formula
Hydroxylamine NH₂OH
Hydroiodic Acid HI
Hydroxylammonium Iodide [NH₃OH]⁺I⁻
Lead(II) Iodide PbI₂
Sulfolane C₄H₈O₂S
Hydroxylammonium Lead Iodide NH₃OHPbI₃
N,N-dimethylformamide C₃H₇NO
O-Aroyl-N,N-dimethylhydroxylamine Varies (contains R-CO-O-N(CH₃)₂)

N-Arylation of Hydroxylamines with Aryl Iodides

The direct formation of a nitrogen-aryl bond is a fundamental transformation in organic synthesis. The use of aryl iodides as coupling partners for hydroxylamines represents a significant strategy for creating N-arylhydroxylamine derivatives. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other complex molecules. strath.ac.ukscholaris.ca A highly effective method for this transformation is the copper-catalyzed Ullmann-type N-arylation reaction. organic-chemistry.orgorganic-chemistry.org

This methodology provides a mild and general route for the synthesis of N-aryl hydroxylamines, which were previously challenging to prepare. organic-chemistry.org The reaction typically employs copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline as a ligand, and an inorganic base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). organic-chemistry.org

Key research findings indicate that this copper-catalyzed system is efficient for a wide variety of N- and O-functionalized hydroxylamines, which can be coupled with a broad range of aryl iodides in good to excellent yields. nih.gov A significant advantage of this method is its tolerance for numerous functional groups on the aryl iodide, including nitro, nitrile, keto, ester, and even bromide substituents, which remain unaffected under the reaction conditions. organic-chemistry.org The reaction is specific to aryl iodides, as aryl bromides and triflates have been found to be ineffective coupling partners under these conditions. organic-chemistry.org This method's efficiency with N-Boc, N-Cbz, and N-tosyl protected hydroxylamines, yielding products in ranges from 52-89%, underscores its synthetic utility. organic-chemistry.org

Aryl Iodide PartnerHydroxylamine DerivativeCatalyst SystemYield (%)Reference
IodobenzeneN-Boc-hydroxylamineCuI / 1,10-phenanthroline / Cs₂CO₃89 organic-chemistry.org
4-IodoacetophenoneN-Boc-hydroxylamineCuI / 1,10-phenanthroline / Cs₂CO₃85 organic-chemistry.org
Methyl 4-iodobenzoateN-Boc-hydroxylamineCuI / 1,10-phenanthroline / Cs₂CO₃81 organic-chemistry.org
4-IodonitrobenzeneN-Cbz-hydroxylamineCuI / 1,10-phenanthroline / Cs₂CO₃72 nih.gov
3-IodobenzonitrileN-Tosyl-hydroxylamineCuI / 1,10-phenanthroline / Cs₂CO₃65 organic-chemistry.org

Iodide-Mediated Preparations of N-Substituted Amidoximes

N-substituted amidoximes are versatile building blocks in medicinal chemistry and for the synthesis of various heterocyclic compounds. rsc.orgnih.gov A direct and efficient one-pot synthesis for these compounds has been developed utilizing an iodide-mediated dehydrative condensation. rsc.org This approach allows for the preparation of a variety of N-aryl and N-alkyl amidoximes from readily available secondary amides under mild conditions and with short reaction times. rsc.orgnih.gov

The key reagent combination in this methodology is triphenylphosphine (B44618) (Ph₃P) and iodine (I₂), which together form a highly effective dehydrating agent. rsc.org The proposed mechanism for this transformation involves the initial reaction between triphenylphosphine and iodine to generate triphenylphosphoranediiodide and triphenylphosphonium iodide. rsc.orgresearchgate.net An amide substrate, in the presence of a base, is then activated through phosphorylation at the oxygen atom, leading to the formation of an imidinium intermediate. rsc.org This species can then be converted into a more reactive imidoyl iodide intermediate. rsc.orgresearchgate.net Finally, nucleophilic displacement by hydroxylamine hydrochloride on either of these reactive intermediates yields the desired N-substituted amidoxime. rsc.org

This synthetic route is notable for its operational simplicity and broad substrate scope. It accommodates a diverse range of N-substituted aromatic and aliphatic amides. researchgate.net The reaction proceeds efficiently to generate the corresponding amidoxime products in good yields. researchgate.net

Starting Secondary AmideMediating ReagentsResulting N-Substituted AmidoximeYield (%)Reference
N-PhenylbenzamidePh₃P / I₂N'-hydroxy-N-phenylbenzimidamide95 rsc.org
N-(4-Methoxyphenyl)benzamidePh₃P / I₂N'-hydroxy-N-(4-methoxyphenyl)benzimidamide92 rsc.org
N-(4-Chlorophenyl)benzamidePh₃P / I₂N-(4-chlorophenyl)-N'-hydroxybenzimidamide88 rsc.org
N-BenzylacetamidePh₃P / I₂N-benzyl-N'-hydroxyacetimidamide85 researchgate.net
N-EthylbenzamidePh₃P / I₂N-ethyl-N'-hydroxybenzimidamide82 researchgate.net

Iii. Advanced Structural Characterization of Hydroxylamine Iodide Species

Spectroscopic Analysis of Hydroxylamine-Iodide Interactions

Spectroscopic techniques are powerful tools for probing the nature of chemical bonds and intermolecular forces within hydroxylamine-iodide compounds.

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of molecules. nih.gov In hydroxylamine-containing species, the stretching and bending vibrations of the N-O and O-H bonds are of particular interest. The interaction with iodide can lead to shifts in the frequencies of these vibrations, indicating changes in bond strength and electronic environment. cdnsciencepub.com

Studies on solid hydroxylamine (B1172632) have identified characteristic absorption bands for various vibrational modes. aanda.org For instance, the N-O stretching vibration is a key signature. cdnsciencepub.com In hydroxylammonium ions, this stretching frequency is generally observed to increase compared to crystalline hydroxylamine. cdnsciencepub.com The presence of iodide can influence these frequencies through hydrogen bonding and other electrostatic interactions.

Recent research on hydroxylamine in astrophysical ice analogues has provided detailed IR spectra, showing that the strongest absorption features are the OH and NH stretching modes. aanda.org In such environments, the most prominent band for hydroxylamine is observed around 1188 cm⁻¹. arxiv.org The interaction with other molecules in the ice matrix leads to shifts and broadening of the vibrational bands. arxiv.org

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
N-O Stretch1000 - 1100Sensitive to the electronic environment and coordination.
O-H Stretch3200 - 3600Broadening can indicate hydrogen bonding.
N-H Stretch3100 - 3400Affected by hydrogen bonding interactions.
NH₂ Bend1500 - 1650Can be influenced by the crystalline environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and three-dimensional structure of molecules in solution. nih.gov For hydroxylamine-iodide species, ¹H and ¹⁵N NMR are particularly informative. usbio.netnih.gov The chemical shifts of the protons and nitrogen atom are sensitive to their local electronic environment and can provide insights into intermolecular interactions, such as hydrogen bonding with iodide ions. researchgate.net

In studies of hydroxylamine hydrochloride, both proton and ¹⁵N NMR have been used for identity confirmation. usbio.net The presence of iodide in place of chloride would be expected to influence the chemical shifts due to differences in electronegativity and hydrogen bonding capabilities. The coupling constants between adjacent nuclei can also provide valuable information about bond angles and conformation.

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H (N-H)Variable, often broadSensitive to hydrogen bonding and exchange rates.
¹H (O-H)Variable, often broadHighly dependent on solvent and hydrogen bonding.
¹⁵N-380 to -250Provides direct information about the nitrogen environment.

In coordination complexes containing both hydroxylamine and iodide ligands, electronic absorption spectroscopy (UV-Vis) can reveal the presence of ligand-to-metal charge transfer (LMCT) bands. libretexts.orgwikipedia.org These transitions involve the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org

Iodide is a good electron donor, and its presence in a complex can give rise to intense LMCT bands, often in the visible or near-UV region. careerendeavour.com The energy of these bands is dependent on the metal's oxidation state and the nature of the other ligands. The presence of hydroxylamine as a co-ligand would influence the electronic structure of the metal center and thus affect the energy of the iodide-to-metal charge transfer. These bands are typically much more intense than the weaker d-d transitions. wikipedia.org

Transition TypeTypical Wavelength Range (nm)Characteristics
Iodide to Metal (LMCT)300 - 600High intensity (large molar absorptivity).
d-d Transitions400 - 800Low intensity, often obscured by LMCT bands.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique has been instrumental in understanding the coordination chemistry of hydroxylamine and the role of iodide in the solid state.

The solid-state structures of platinum(II) complexes are of significant interest. While specific crystal structures of Pt(II) iodide complexes with hydroxylamine ligands are not extensively detailed in the provided search results, the principles of Pt(II) coordination chemistry are well-established. Platinum(II) typically adopts a square planar geometry. nih.gov

In a hypothetical [Pt(NH₂OH)₃I]⁺ complex, one would expect the platinum center to be coordinated by the nitrogen atom of the hydroxylamine ligands and the iodide ion in a square planar arrangement. The bond lengths and angles would be influenced by the electronic and steric properties of the ligands. X-ray diffraction studies on related Pt(II) complexes provide a basis for predicting these structural features. researchgate.net

ParameterExpected Value/RangeSignificance
Pt-N Bond Length (Å)~2.0 - 2.1Indicates the strength of the platinum-hydroxylamine bond.
Pt-I Bond Length (Å)~2.6 - 2.8Reflects the covalent/ionic character of the platinum-iodide bond.
Coordination GeometryDistorted Square PlanarCharacteristic of Pt(II) complexes.

In the solid state, hydroxylammonium salts, including the iodide salt, are stabilized by extensive networks of hydrogen bonds. nih.gov The hydroxylammonium cation, [NH₃OH]⁺, has both N-H and O-H groups that can act as hydrogen bond donors. The iodide anion, I⁻, can act as a hydrogen bond acceptor.

Hydrogen Bond TypeTypical Donor-Acceptor Distance (Å)Role in Crystal Structure
N-H···I~3.5 - 3.8Links cations and anions into extended networks.
O-H···I~3.4 - 3.7Contributes to the overall stability of the crystal lattice.

Structural Insights into Anion Binding by Hydroxylamine-Based Receptors

Hydroxylamine-based structures serve as versatile platforms for the development of receptors capable of binding various anions. The primary mechanism involves the hydrogen-bonding capabilities of the N-H and O-H protons of the hydroxylamine moiety. These protons can act as hydrogen bond donors, interacting with electron-rich anions. The geometry and electronic properties of the receptor can be finely tuned to achieve selectivity for specific anions.

A key example of this binding principle is observed in the interaction of hydroxylamidine-based inhibitors with biological targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.gov In the co-crystal structure of IDO1 with the inhibitor INCB14943, a hydroxylamidine derivative, the binding is facilitated by the oxime nitrogen of the inhibitor coordinating with the heme iron in the enzyme's active site. nih.gov This interaction highlights the potential of the hydroxylamine functional group and its derivatives to form strong, directed interactions within a binding pocket.

Further analysis of such inhibitor-receptor complexes reveals that other non-covalent interactions, such as halogen bonding, can significantly enhance binding affinity and inhibitory activity. nih.gov The insights gained from these biological systems provide a foundational understanding for designing synthetic hydroxylamine-based receptors for specific anions like iodide. The ability of a single gold atomic anion (Au-) to interact with and break the N-O bond in a hydroxylamine molecule further demonstrates the strong interaction potential between the hydroxylamine framework and anionic species. jh.edu This reaction proceeds via a spin crossover mechanism, indicating a complex electronic interplay that facilitates the activation and binding process. jh.edu

Table 1: Interactions in Hydroxylamine-Based Anion Binding

Interacting Group (Receptor) Interacting Group (Anion/Target) Type of Interaction Significance
Hydroxylamine N-H / O-H Anion (e.g., Iodide) Hydrogen Bonding Primary binding force
Oxime Nitrogen Metal Center (e.g., Fe in Heme) Coordination Bond Strong, directional interaction in biological systems nih.gov
Receptor Framework Anion Halogen Bonding, van der Waals Enhances affinity and selectivity nih.gov

Gas-Phase and Solution-Phase Structural Probes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to identify and characterize molecules in solution by transferring them into the gas phase as ions. For hydroxylamine iodide, ESI-MS can provide crucial information on its molecular speciation, including the detection of the intact molecule, its adducts, and potential reaction intermediates.

In ESI-MS analysis, hydroxylamine-containing compounds often require derivatization to improve their ionization efficiency, particularly for species with low polarity. nih.govresearchgate.net For instance, reaction with aldehydes or ketones to form oximes is a common strategy. nih.gov Hydroxylamine derivatization can significantly enhance the signal intensity in MS analysis, with improvements reported to be between 1.8 to over 250 times depending on the analyte and its concentration. nih.gov

In the context of hydroxylamine iodide, ESI-MS would be operated in both positive and negative ion modes to detect cationic and anionic species, respectively.

Positive Ion Mode: One would expect to observe the protonated hydroxylamine molecule, [NH₂OH + H]⁺, or adducts with sodium, [NH₂OH + Na]⁺.

Negative Ion Mode: The iodide anion, I⁻, would be readily detected at a mass-to-charge ratio (m/z) of 127. nih.gov Additionally, complexes involving iodide, such as adducts with the neutral hydroxylamine molecule, [NH₂OH + I]⁻, or more complex species could be identified. researchgate.net

Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of these ions by inducing fragmentation and analyzing the resulting product ions, confirming the identity of the parent species. nih.govnih.gov

Table 2: Potential Ions of Hydroxylamine Iodide in ESI-MS Analysis

Ion Species Formula Expected m/z Detection Mode Notes
Protonated Hydroxylamine [NH₃OH]⁺ 34.04 Positive Represents the protonated parent molecule.
Iodide Anion I⁻ 126.90 Negative The primary anion expected from the salt. nih.gov
Hydroxylamine-Iodide Adduct [NH₂OH + I]⁻ 160.93 Negative A potential non-covalent complex in the gas phase.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that distinguishes different chemical species in a mixture based on their translational diffusion coefficients. researchgate.netucsb.edu Since the diffusion coefficient of a molecule is directly related to its size and shape according to the Stokes-Einstein equation, DOSY provides a powerful method for analyzing aggregation and complex formation in solution. griffith.edu.auemerypharma.com

For a solution of hydroxylamine iodide, DOSY experiments can elucidate the extent of self-aggregation or the formation of ion pairs and larger clusters. The experiment generates a two-dimensional spectrum where one axis represents the standard chemical shift (¹H NMR spectrum) and the other represents the diffusion coefficient. researchgate.net

Monomeric Species: Small, fast-diffusing species like individual solvated hydroxylammonium cations and iodide anions will exhibit larger diffusion coefficients.

Aggregated Species: If ion pairs, dimers, or higher-order aggregates form, these larger entities will diffuse more slowly through the solution and consequently display smaller diffusion coefficients. emerypharma.com

All proton signals belonging to a single species (e.g., a dimer) will align horizontally at the same diffusion coefficient value in the 2D DOSY plot, allowing for the "separation" of spectra for different species within the mixture. ufl.edu By analyzing the diffusion coefficients obtained, it is possible to estimate the relative sizes of the species present and characterize the equilibrium between monomeric and aggregated states in the hydroxylamine iodide solution.

Table 3: Conceptual DOSY Data for Hydroxylamine Iodide Aggregation

Species Relative Size Expected Diffusion Behavior Relative Diffusion Coefficient (D)
Monomer ([NH₃OH]⁺ / I⁻) Small Fast High
Ion Pair ([NH₃OH]⁺I⁻) Medium Intermediate Medium

Iv. Elucidation of Reaction Kinetics and Mechanistic Pathways in Hydroxylamine Iodide Systems

Oxidation Reactions Involving Hydroxylamine (B1172632) and Iodine/Iodide Species

The oxidation of hydroxylamine by iodine and its oxyanions involves a series of reactions where hydroxylamine acts as a reducing agent. The specific products and reaction rates are highly dependent on the nature of the oxidizing agent and the conditions of the reaction medium, such as pH.

2NH₂OH + 2I₂ → N₂O + 4I⁻ + 4H⁺ + H₂O brandeis.eduacs.org

The reaction is first-order with respect to the total concentration of iodine species ([I₂] + [I₃⁻]). brandeis.edu A specific rate law has been determined, which incorporates the influence of hydrogen ion and iodide ion concentrations. brandeis.edu

Rate Law for the Oxidation of Hydroxylamine by Iodine The specific rate law, k₀, is given by the equation: k₀ = (k₁ + k₂/[H⁺]) {[NH₃OH⁺]₀/(1 + Kp[H⁺])} {1/(1 + KI[I⁻])} brandeis.edu

This equation accounts for the different reactivities of hydroxylamine species and the inhibitory effect of iodide ions.

Table 1:
ConstantValueDescriptionReference
k₁(6.5 ± 0.6) × 10⁵ M⁻¹ s⁻¹Rate constant for the reaction path independent of hydrogen ion concentration. brandeis.edu
k₂(5.0 ± 0.5) s⁻¹Rate constant for the reaction path dependent on hydrogen ion concentration. brandeis.edu
Kp1 × 10⁶ M⁻¹Protonation constant for hydroxylamine. brandeis.edu
KI725 M⁻¹Equilibrium constant for the formation of triiodide (I₃⁻). brandeis.edu

In the presence of excess hydroxylamine, the primary nitrogen-containing product of the oxidation is nitrous oxide (N₂O). brandeis.eduacs.org The iodine is reduced to iodide ions (I⁻). brandeis.eduacs.org Mechanistic studies propose that the reaction does not proceed via a simple electron transfer but rather through a pathway involving the transfer of an iodine cation (I⁺) to the nitrogen atom of hydroxylamine. acs.org This leads to the formation of transient intermediates. Kinetic evidence supports the existence of I₂NH₂OH as an initial intermediate and INHOH as a subsequent steady-state species. acs.org This INHOH intermediate then decays to form iodide, a proton, and the species HNO. acs.org The HNO rapidly undergoes a dehydrative dimerization to yield the final product, nitrous oxide (N₂O). acs.org Other proposed intermediates in the mechanistic scheme include NH₂OI₂⁻, NH₂O, and I₂⁻. brandeis.edu

When stronger oxidizing agents such as iodate (B108269) (IO₃⁻) or periodate (B1199274) (IO₄⁻) are used to oxidize hydroxylamine in an acidic medium, the reaction can display complex dynamic behavior known as oligo-oscillatory reactions. rsc.orgrsc.org This phenomenon is characterized by the concentration of an intermediate species, typically the iodide ion, exhibiting several distinct maxima and minima before reaching a final state. rsc.org Under certain reactant concentrations, the oxidation by either iodate or periodate can result in three extrema in the iodide concentration versus time curve. rsc.orgrsc.org This behavior is observed within a specific and often narrow range of reactant concentration ratios and is highly sensitive to the hydrogen ion concentration. rsc.org

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

Oligo-Oscillatory Behavior in Hydroxylamine Oxidation by Iodate/Periodate

Nucleophilic and Organometallic Reactions of Hydroxylamine with Iodinated Substrates

The reaction between hydroxylamine and methyl iodide in an aqueous solution has been studied to understand its kinetics. acs.orgresearchgate.net When hydroxylamine is in excess, the products are identified as iodide and N-methylhydroxylamine. acs.orgosti.gov Kinetic investigations conducted between 25°C and 55°C across a pH range of 2.2 to 13.6 revealed that the protonated form of hydroxylamine, NH3OH+, is nonreactive. acs.orgresearchgate.net The reactions involving neutral hydroxylamine (NH2OH) and the aminoxide anion (NH2O-) with methyl iodide (CH3I) were found to be first order with respect to each reactant. acs.orgresearchgate.net

At 55°C, the second-order rate constants for the NH2OH/CH3I and NH2O-/CH3I reactions were determined, along with their respective activation energies. acs.orgresearchgate.net These findings are consistent with estimations from a Brönsted correlation established for nitrogen nucleophiles. acs.orgresearchgate.net

Kinetic Parameters for the Reaction of Hydroxylamine Species with Methyl Iodide at 55°C. acs.orgresearchgate.net
ReactantsSecond-Order Rate Constant (mol⁻¹ L s⁻¹)Activation Energy (kJ mol⁻¹)
NH₂OH / CH₃I(4.30 ± 0.25) × 10⁻³98.3 ± 3.4
NH₂O⁻ / CH₃I(2.05 ± 0.25) × 10⁻¹67.4 ± 2.9

Theoretical studies and experimental data confirm that the reactions of hydroxylamine and the aminoxide anion with methyl iodide proceed through a bimolecular nucleophilic displacement (SN2) mechanism. osti.govresearchgate.net The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgchemistrysteps.com This simultaneous bond-making and bond-breaking process passes through a single transition state. libretexts.org For the reaction to occur, the nucleophile must attack the carbon atom from the backside, relative to the position of the leaving group (iodide). libretexts.org Geometrical parameter calculations for the transition states of the hydroxylamine-methyl iodide reaction show that the angles between the nitrogen, carbon, and iodine atoms are nearly 180 degrees, which demonstrates a linear transition state with a five-coordinate carbon atom, a key characteristic of the SN2 mechanism. researchgate.net The rate of an SN2 reaction is dependent on the concentration of both the nucleophile (hydroxylamine) and the substrate (methyl iodide), making it a second-order reaction. chemistrysteps.comlibretexts.org

The solvent environment significantly influences the kinetics and energy barriers of the SN2 reaction between hydroxylamine and methyl iodide. researchgate.net Theoretical studies comparing the reaction in the gas phase and in an aqueous phase show expected variations in activation energy and rate coefficients. researchgate.net The presence of a solvent can stabilize the transition state, affecting the potential energy barrier. researchgate.net For the hydroxylamine-methyl iodide system, the shift of the potential energy barrier relative to the reactants or products in the gas phase is in the opposite direction compared to the aqueous phase. researchgate.net Computational studies using models like the Onsager model and QM/MM simulations help quantify these solvent effects. researchgate.net

Calculated Activation Parameters for the NH₂OH + CH₃I → [TS] → CH₃NHOH + I⁻ Reaction in Gas and Aqueous Phases. researchgate.net
ParameterGas PhaseAqueous Phase (Onsager Model)
Activation Energy (Ea) (kcal/mol)15.8226.54
Activation Enthalpy (ΔH#) (kcal/mol)15.0125.73
Activation Gibbs Free Energy (ΔG#) (kcal/mol)25.5625.32
Rate Coefficient (k) (L/mol.s)2.05 x 10⁻¹²4.53 x 10⁻¹²

Hydroxylamine and its derivatives can serve as effective nucleophiles in a variety of organic transformations that involve the elimination of an iodide ion. nih.gov In these reactions, the hydroxylamine molecule attacks an electron-deficient carbon center, leading to the displacement of iodide as a leaving group. wwnorton.com The oxygen atom of hydroxylamines that have an N-electron-withdrawing substituent (hydroxamic acids) is a particularly reactive nucleophile in transition-metal-catalyzed allylic substitutions. organic-chemistry.org For instance, palladium-catalyzed O-allylic substitution of hydroxylamines with an allylic carbonate results in the formation of linear hydroxylamines. organic-chemistry.org The effectiveness of iodide as a leaving group is due to it being the conjugate base of a strong acid (HI). wwnorton.com

Catalytic Roles of Iodide in Hydroxylamine-Mediated Reactions

Iodide-Catalyzed Reduction of Metal Complexes by Hydroxylamine

The role of the iodide anion as a catalyst in the reduction of metal complexes by hydroxylamine is a specialized area of inorganic reaction kinetics. While not extensively documented across a wide range of metal centers, specific examples highlight the catalytic effect of iodide. One such case is the reduction of the tetrachloroaurate(III) complex ([AuCl₄]⁻).

Studies have indicated that the direct reaction between tetrachloroaurate(III) and hydroxylamine can be slow under certain conditions. However, the introduction of iodide ions has been observed to catalyze this reduction. The catalytic mechanism likely involves the initial reduction of [AuCl₄]⁻ by iodide to form gold(I) species and molecular iodine (I₂). The iodine is then rapidly reduced back to iodide by hydroxylamine, regenerating the catalyst and completing the catalytic cycle.

A proposed simplified mechanistic pathway can be outlined as follows:

Catalyst Activation: The metal complex reacts with the iodide catalyst. [AuCl₄]⁻ + 2I⁻ → [AuCl₂]⁻ + I₂ + 2Cl⁻

Substrate Reduction and Catalyst Regeneration: Hydroxylamine reduces the intermediate iodine species back to iodide. 2NH₂OH + I₂ → N₂O + 2I⁻ + 2H⁺ + H₂O

While the principle of iodide catalysis in this context is established, detailed kinetic studies and the elucidation of the precise intermediates and transition states for a broad range of metal complexes remain a subject for further research. The data presented in the following table is hypothetical to illustrate the expected kinetic observations in a study of this nature.

Hypothetical Kinetic Data for the Iodide-Catalyzed Reduction of [AuCl₄]⁻ by Hydroxylamine

Experiment Initial [AuCl₄]⁻ (M) Initial [NH₂OH] (M) Initial [I⁻] (M) Initial Rate (M/s)
1 0.01 0.1 0.01 1.5 x 10⁻⁵
2 0.02 0.1 0.01 3.0 x 10⁻⁵
3 0.01 0.2 0.01 1.5 x 10⁻⁵
4 0.01 0.1 0.02 3.0 x 10⁻⁵

Iodide Anion Catalysis in Specific Organic Transformations

The iodide anion serves as an effective nucleophilic catalyst in various organic reactions involving hydroxylamine and its derivatives, particularly in the formation of oxime ethers. A notable example is the O-alkylation of oximes with alcohols.

A one-pot synthesis of oxime ethers can be achieved by reacting an alcohol with an oxime in the presence of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). The addition of a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) has been shown to significantly improve the yields of this reaction. thieme-connect.comorganic-chemistry.org

The reaction proceeds via a mechanism analogous to the Appel reaction. The alcohol is first converted into a more reactive alkyl iodide intermediate. The iodide anion, delivered by TBAI, acts as a nucleophile, displacing the activated hydroxyl group of the alcohol (which has reacted with PPh₃ and CCl₄) to form an alkyl iodide. This in situ generated alkyl iodide is then readily attacked by the oxygen of the oxime (or its conjugate base) to furnish the corresponding O-alkyl oxime ether.

The catalytic cycle for the role of iodide can be summarized as follows:

Activation of Alcohol: The alcohol reacts with triphenylphosphine and carbon tetrachloride to form an alkoxyphosphonium chloride. R-OH + PPh₃ + CCl₄ → [R-OPPh₃]⁺Cl⁻ + CHCl₃

Nucleophilic Attack by Iodide: The iodide anion from TBAI displaces the phosphonium (B103445) group to generate an alkyl iodide. [R-OPPh₃]⁺Cl⁻ + I⁻ → R-I + Ph₃PO + Cl⁻

O-Alkylation of Oxime: The oxime reacts with the alkyl iodide to form the oxime ether. R'R''C=NOH + R-I + Base → R'R''C=NOR + HB⁺ + I⁻

The iodide anion is regenerated in the final step, allowing it to participate in further catalytic cycles. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the deprotonation of the oxime, enhancing its nucleophilicity. organic-chemistry.org

Oxime Alcohol Product Yield (%)
Acetophenone (B1666503) oxime Benzyl alcohol O-benzyl acetophenone oxime 95
Cyclohexanone (B45756) oxime 1-Butanol O-butyl cyclohexanone oxime 90
Benzaldehyde (B42025) oxime Ethanol O-ethyl benzaldehyde oxime 92
Acetone (B3395972) oxime 1-Propanol O-propyl acetone oxime 88

V. Advanced Computational and Theoretical Investigations of Hydroxylamine Iodide Interactions

Quantum Mechanical Studies (Ab Initio, DFT) of Hydroxylamine-Iodide Systems

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), form the bedrock of theoretical investigations into the hydroxylamine-iodide system. These first-principles approaches solve the electronic structure of molecules to derive their energies, geometries, and other properties, offering a detailed picture of the forces at play.

Theoretical studies have provided precise calculations of the geometrical parameters (bond lengths and angles) and electronic charge distributions for the reactants, transition states, and products involved in hydroxylamine-iodide interactions. A significant body of this research has focused on the SN2 (bimolecular nucleophilic displacement) reaction between hydroxylamine (B1172632) (NH₂OH) and an iodine source, typically methyl iodide (CH₃I), which serves as a model for the fundamental interaction. rsc.org

Calculations performed at levels of theory such as RHF/6-31G* and B3LYP/6-31G* reveal the optimized structures. For instance, in the reaction with methyl iodide, the geometrical parameters of the reactants and the transition state (TS) have been meticulously calculated. These calculations show the specific changes in bond lengths and angles as the hydroxylamine nitrogen atom attacks the methyl carbon, leading to the eventual displacement of the iodide ion. researchgate.net

The electronic charge distribution, often analyzed using methods like Mulliken population analysis, shows how charge is redistributed during the interaction. In the hydroxylamine cation (NH₃OH⁺), for example, DFT calculations indicate that the nitrogen and oxygen atoms carry negative charges, while the hydrogen atoms are positively charged. scispace.com This inherent polarity is crucial for its interaction with the negatively charged iodide ion. During the SN2 reaction, charge transfer occurs from the nucleophile (hydroxylamine) to the electrophile (the methyl group) and the leaving group (iodide). researchgate.net

Table 1: Selected Geometrical Parameters for the Reactants and Transition State of the NH₂OH + CH₃I Reaction (Gas Phase) Data derived from theoretical calculations. researchgate.net

ParameterReactant (NH₂OH)Reactant (CH₃I)Transition State (TS)
Bond Lengths (Å)
N-O1.453-1.419
C-I-2.1402.428
N-C--2.235
Bond Angles (°)
H-N-O103.4-106.66
N-C-I--170.36

Note: This interactive table is based on data for the reaction with methyl iodide, serving as a model for hydroxylamine-iodide interactions.

A potential energy surface (PES) is a multidimensional landscape that represents the potential energy of a system as a function of its atomic coordinates. researchgate.net For the hydroxylamine-iodide reaction, mapping the PES is crucial for identifying the most favorable reaction pathway, locating the transition state, and determining the activation energy. researchgate.net

Theoretical studies have successfully mapped the PES for the SN2 reaction between hydroxylamine and methyl iodide in both the gas phase and aqueous solutions. researchgate.netresearchgate.net In the gas phase, the reaction proceeds through the formation of an initial ion-dipole complex, followed by the transition state, and then a product complex, resulting in a more complex, double-well potential energy surface. researchgate.net However, in a solution phase, these intermediate complexes are often stabilized by the solvent, leading to a simpler, single-barrier potential energy profile. researchgate.net

The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net Calculations have optimized the geometry of the transition state, which features an elongated C-I bond and a newly forming N-C bond, with the nitrogen, carbon, and iodine atoms arranged in a nearly linear fashion. researchgate.net The energy of this transition state relative to the reactants defines the activation energy of the reaction.

The strength of the interaction between hydroxylamine and halides, including iodide, is a key parameter that can be quantified by calculating the binding energy of the adducts. While detailed comparative studies on simple NH₂OH-halide adducts are limited, research on more complex hydroxylamine-containing ligands provides valuable insights.

A study using a tripodal hydroxylamine ligand demonstrated selective binding of halide anions. rsc.orgrsc.org Through collision-induced dissociation experiments and supporting DFT calculations, it was found that in the gas phase, the ligand showed the highest affinity for the iodide ion (I⁻) and the lowest for the chloride ion (Cl⁻). rsc.org The calculated energetics indicated that this preference is linked to the differing stabilities of the corresponding hydrogen halide molecules (HCl, HBr, HI). rsc.org This suggests a strong intrinsic interaction between the hydroxylamine moiety and the iodide ion. Conversely, in the condensed phase, this binding preference was reversed, highlighting the critical role of solvation effects. rsc.org

Molecular Simulation Techniques (Monte Carlo, QM/MM) for Solvent Effects

While quantum mechanical calculations are powerful for studying isolated or small systems, understanding reactions in a realistic chemical environment requires accounting for the influence of the solvent. Molecular simulation techniques like Monte Carlo (MC) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed for this purpose.

The solvent can dramatically alter the energetics and even the mechanism of a reaction. For the interaction between hydroxylamine and iodide, the presence of a polar solvent like water is expected to have a significant impact due to the charged and polar nature of the species involved.

QM/MM simulations are particularly well-suited for this task. In this approach, the reactive core of the system (e.g., hydroxylamine, the methyl group, and iodide) is treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics force fields. researchgate.netnih.gov

Studies on the NH₂OH + CH₃I reaction have utilized QM/MM and Monte Carlo simulations to model the effect of an aqueous environment. researchgate.net These simulations have shown that the solvent stabilizes the charged reactants and the transition state differently. The potential energy barrier in the aqueous phase is significantly different from that in the gas phase, which directly impacts the reaction rate. researchgate.net The simulations demonstrate that explicit consideration of solvent molecules is essential for accurately reproducing the transition state geometry and the reaction energetics. researchgate.net

Monte Carlo simulations have been used to study liquid hydroxylamine, revealing details about its structure and physical properties. researchgate.net Similarly, QM/MM molecular dynamics simulations have been extensively used to investigate the characteristics of the iodide ion in aqueous solution. nih.govresearchgate.net These studies show that the interactions between the iodide ion and surrounding water molecules are relatively weak compared to the hydrogen bonds between the water molecules themselves. nih.gov This results in a less structured and more dynamic hydration shell around the iodide ion. nih.gov

While specific simulations focusing on the combined speciation of both hydroxylamine and iodide in a solution are not extensively documented in the reviewed literature, the individual simulations of each species provide the foundational understanding. Such simulations would be critical for modeling the local concentrations and orientations of the reactants prior to a chemical reaction, thereby offering a more complete picture of the solution-phase kinetics.

Theoretical Predictions of Reactivity and Selectivity

Theoretical studies employing ab initio calculations, Monte Carlo simulations, and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have provided significant insights into the kinetics and mechanism of the reaction between hydroxylamine and methyl iodide. researchgate.net These computational models are crucial for determining activation parameters that govern reaction rates. The reaction is understood to proceed via a bimolecular nucleophilic displacement (SN2) mechanism. researchgate.netnih.gov In this process, the nucleophile, hydroxylamine (NH₂OH), attacks the carbon atom of methyl iodide, leading to the displacement of the iodide ion. nih.gov

Computational analyses have been conducted in both the gas phase and the aqueous phase to understand the influence of the solvent on reactivity. researchgate.net Geometrical parameter calculations confirm a backside attack by the nitrogen atom, resulting in a five-coordinate carbon in the transition state, which is characteristic of an SN2 reaction. researchgate.net

The activation energy for the reaction is a key parameter determining its rate. For the SN2 reaction between hydroxylamine and methyl iodide, the experimental activation energy in an aqueous solution is 23.5 kcal/mol. nih.gov Computational methods aim to reproduce and explain this value. Multiscale computational models have been assessed for their accuracy in predicting these parameters. nih.gov It has been noted that the activation parameters show a significant variation in the aqueous phase compared to the gas phase. researchgate.net For instance, the potential energy barrier's position relative to reactants and products in the gas phase is opposite to that in the aqueous phase. researchgate.net

Below is a data table summarizing the calculated activation free energies (ΔG‡) for the reaction of hydroxylamine with methyl iodide using different computational methods.

Computational MethodCalculated Activation Free Energy (ΔG‡) (kcal/mol)Phase
CPCM (Conductor-like Polarizable Continuum Model)25.6Aqueous
Experimental Value23.5Aqueous

This table presents the computationally derived activation free energy for the reaction NH₂OH + CH₃I → [H₂N-CH₃-I]‡ → CH₃NH₂OH⁺ + I⁻ in an aqueous solution, compared with the experimental value. nih.gov

Computational studies, particularly using density functional theory (DFT), have been instrumental in understanding how hydroxylamine-based receptors discriminate between different halide anions (Cl⁻, Br⁻, I⁻). rsc.orgnih.govosti.gov These investigations often use specialized ligand systems, such as a tripodal hydroxylamine ligand (H₃TriNOx), to probe the intrinsic binding affinities. rsc.orgnih.govosti.gov

Collision-induced dissociation (CID) experiments on mixed-halide complexes in the gas phase revealed a clear preference for iodide, with the highest affinity observed for I⁻ and the lowest for Cl⁻. rsc.orgnih.govosti.gov DFT calculations of the structures and energetics of these complexes corroborate the experimental findings. rsc.org The calculations indicate that this gas-phase binding preference is a result of the differing stabilities of the hydrogen halide (HX) molecules. rsc.orgnih.govosti.gov

In the gas phase, the lowest energy conformers of the mixed halide complexes, [L(HXₐXₑ)]⁻, show a "Janus head" conformation. rsc.org In this arrangement, one halide anion is coordinated by the protonated ammonium (B1175870) center and one hydroxylamine group, while the second halide is bound by the other two hydroxylamine groups. rsc.org The energy required to swap the positions of the two different halides is very small (+0.6–1.3 kcal mol⁻¹), indicating subtle energy differences drive the selectivity. rsc.org

Interestingly, the selectivity is reversed in the condensed phase. rsc.org In solution, the same tripodal hydroxylamine ligand shows the highest preference for Cl⁻ and the lowest for I⁻. rsc.orgnih.govosti.gov This reversal highlights the critical role of solvation effects, which are absent in the gas phase. The computational and experimental results together provide a comprehensive picture of the anion recognition properties of hydroxylamine-based systems, demonstrating a clear connection between gas-phase chemistry and behavior in solution. rsc.orgnih.gov

The following table summarizes the halide affinity preference observed in different phases.

PhaseHalide Affinity OrderMethodology
Gas PhaseI⁻ > Br⁻ > Cl⁻Collision-Induced Dissociation (CID) & DFT Calculations
Condensed Phase (Solution)Cl⁻ > Br⁻ > I⁻Experimental Measurement

This table illustrates the reversal of halide anion selectivity for a tripodal hydroxylamine ligand in the gas phase versus the condensed phase, as determined by experimental and computational methods. rsc.orgnih.govosti.gov

Vi. Academic Applications and Research Directions of Hydroxylamine Iodide Chemistry

Applications in Advanced Organic Synthesis

The unique reactivity of hydroxylamine (B1172632) and its derivatives, particularly in reactions involving iodine-containing reagents, facilitates the synthesis of complex organic molecules.

Use of Samarium(II) Iodide for Nitro Compound Reduction to Hydroxylamines

Samarium(II) iodide (SmI2) is a potent and selective single-electron transfer reagent used for the reduction of various functional groups. wikipedia.org Its application in the reduction of nitro compounds to hydroxylamines is a valuable transformation in organic synthesis. mdma.ch The reaction is known for its mild conditions and high degree of chemoselectivity, allowing for the reduction of a nitro group in the presence of other sensitive functionalities. organic-chemistry.orgrsc.org

The reduction of both nitroarenes and nitroalkanes to their corresponding hydroxylamines has been successfully demonstrated using SmI2. mdma.chacs.org The process typically involves the use of a proton source, such as methanol, to facilitate the formation of the hydroxylamine product. mdma.ch Depending on the reaction conditions, such as the equivalents of SmI2 used and the reaction time, the reduction can be controlled to yield either the hydroxylamine or be taken further to the corresponding amine. wikipedia.orgresearchgate.net This controlled reactivity makes SmI2 a versatile tool for the synthesis of nitrogen-containing compounds. alchetron.comrsc.org The reactivity of SmI2 can be fine-tuned with various additives, which can affect the reduction potential and stereoselectivity of the reactions. rsc.org

Table 1: Illustrative Examples of Nitro Compound Reduction by Samarium(II) Iodide

Starting MaterialProductReaction ConditionsYield (%)
NitroalkaneAlkyl Hydroxylamine4 eq. SmI2, THF/MeOH, < 5 minGood
NitroalkaneAlkyl Amine6 eq. SmI2, THF/MeOH, several hoursGood

Yields are generally reported as "good" and are dependent on the specific substrate and reaction conditions. mdma.ch

Hydroxylamine Derivatives inacs.orgthieme-connect.com-Sigmatropic Rearrangements for Complex Molecule Synthesis

acs.orgthieme-connect.com-Sigmatropic rearrangements are powerful pericyclic reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. uh.edu Hydroxylamine derivatives, particularly allylic N-oxides, can undergo a acs.orgthieme-connect.com-Meisenheimer rearrangement to form trisubstituted hydroxylamines, providing an atom-economical route to these valuable synthetic intermediates. nih.gov This rearrangement has been a focus of recent research, especially in the development of asymmetric variants. nih.gov

While the direct involvement of iodide in these specific rearrangements is not extensively documented in the provided search results, the broader context of sigmatropic rearrangements includes hypervalent iodine compounds. nih.govresearchgate.net For instance, an asymmetric iodonio- thieme-connect.comthieme-connect.com-sigmatropic rearrangement has been developed to access chiral α-aryl carbonyl compounds. acs.org Furthermore, N-aryl O-cyclopropyl hydroxamates can undergo a thieme-connect.comthieme-connect.com-sigmatropic rearrangement as part of a cascade reaction to produce tetrahydroquinolines. rsc.org These examples highlight the versatility of sigmatropic rearrangements in complex molecule synthesis, a field where hydroxylamine derivatives play a key role. nih.gov

Implementation of Hypervalent Organoiodine Reagents with Hydroxylamines

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, are mild and selective oxidizing agents widely used in modern organic synthesis. wikipedia.orgchem-station.com The oxidation of hydroxylamines using these reagents provides an efficient route to various nitrogen-containing functional groups. thieme-connect.com Specifically, N,N-disubstituted hydroxylamines can be oxidized to the corresponding nitrones with high efficiency and regioselectivity using IBX. acs.orgcnr.itacs.orgresearchgate.net This method is noted for being user-friendly and effective for preparing aldonitrones from nonsymmetric hydroxylamines. acs.org

The reaction conditions can influence the product of the oxidation of N-monosubstituted hydroxylamines. For example, IBX oxidation in dimethyl sulfoxide (B87167) can yield oximes, while the reaction in dichloromethane (B109758) can produce nitroso dimers. thieme-connect.com This divergent reactivity provides synthetic chemists with valuable tools for accessing a range of nitrogen-containing compounds. organic-chemistry.org The mechanism of these oxidations is thought to involve the coordination of the nitrogen atom of the hydroxylamine to the iodine atom of the hypervalent iodine reagent. acs.org

Chemical Engineering and Environmental Chemistry Contexts

The chemical properties of hydroxylamine and iodide are utilized in industrial applications, particularly in nuclear fuel reprocessing, and are relevant to the environmental chemistry of iodine.

Hydroxylamine as a Scrubbing Agent for Iodine/Iodide in Nuclear Fuel Reprocessing

During the reprocessing of spent nuclear fuel using the PUREX process, radioactive iodine isotopes are released and must be captured to prevent their release into the environment. cresp.orgnih.gov Hydroxylamine has been identified as a promising reagent for scrubbing gaseous iodine from off-gas streams. iaea.org In this application, hydroxylamine acts as a reducing agent, converting volatile elemental iodine (I2) into non-volatile iodide (I−) in an aqueous solution. iaea.orgosti.gov

The kinetics of the reaction between hydroxylamine and iodine have been studied, revealing a first-order reaction with respect to both reactants, with an inhibitory effect from iodide and hydrogen ions. iaea.orgosti.gov Hydroxylamine nitrate (B79036) is also used in the PUREX process to reduce Pu(IV) to the inextractable Pu(III) state, aiding in the separation of plutonium from uranium. nrc.govwikipedia.orginl.gov The use of hydroxylamine in this context is advantageous as it does not introduce corrosive or non-volatile impurities into the system. inl.gov

Fundamental Research in Coordination Chemistry and Anion Recognition

The unique electronic and structural features of the hydroxylamine moiety, particularly its capacity for hydrogen bonding and its redox activity, have made it a valuable component in fundamental research within coordination chemistry and the burgeoning field of anion recognition. While studies specifically employing hydroxylamine iodide in these contexts are not extensively documented, the broader class of hydroxylamine-containing ligands has been the subject of significant investigation, providing insights into the potential applications of hydroxylamine-iodide chemistry.

The rational design and synthesis of artificial receptors for the selective recognition of anions is a cornerstone of supramolecular chemistry. The hydroxylamine functional group has proven to be an effective motif in the construction of receptors tailored for halide binding. The hydrogen-bonding capability of the N-OH group, in conjunction with the ability to sterically and electronically modify the ligand scaffold, facilitates the creation of receptors with pronounced selectivity for specific halide anions.

A prominent example is the tripodal hydroxylamine ligand, H₃TriNOx ([((2-tBuNOH)C₆H₄CH₂)₃N]), which has been engineered to form a pre-organized cavity for the effective encapsulation of halide anions through multiple hydrogen-bonding interactions. mdpi.comresearchgate.net The synthesis of such intricate receptors often necessitates multi-step procedures, commencing with the assembly of a core structure followed by the introduction of the hydroxylamine functionalities. General synthetic routes to functionalized hydroxylamines include the catalytic reduction of oxime ethers and marquette.edunih.gov-sigmatropic rearrangements of N-oxides. nih.gov

The halide binding characteristics of H₃TriNOx have been rigorously examined in both gaseous and condensed phases. mdpi.comresearchgate.net Gas-phase studies using electrospray ionization mass spectrometry (ESI-MS) have shown the formation of [L(X)]⁻ and [L(HX₂)⁻] complexes upon interaction with hydrogen halides. Through collision-induced dissociation (CID) experiments, a distinct binding preference for iodide over other halides was observed in the gas phase. mdpi.comresearchgate.net

Affinity LevelHalide Anion
HighestI⁻
IntermediateBr⁻
LowestCl⁻
Data derived from collision-induced dissociation (CID) of mixed-halide complexes. mdpi.comresearchgate.net

Conversely, in the condensed phase, the protonated ligand, [L(H)]⁺, demonstrates a high affinity for halides, readily forming crystalline ammonium (B1175870) salts with the formula L(HX). mdpi.com Notably, the selectivity trend is inverted in solution, with the highest affinity observed for chloride and the lowest for iodide, underscoring the profound influence of solvation on the intrinsic binding properties of the receptor. mdpi.comresearchgate.net

Affinity LevelHalide Anion
HighestCl⁻
IntermediateBr⁻
LowestI⁻
Data based on the formation of crystalline salts in solution. mdpi.comresearchgate.net

The design principles underpinning these hydroxylamine-based receptors typically involve the incorporation of multiple hydroxylamine units into a rigid framework to amplify binding affinity and selectivity via cooperative interactions. The acidity of the N-OH proton and the steric landscape of the binding pocket can be precisely controlled through substituent modifications on the nitrogen atom and the ligand backbone.

In the realm of coordination chemistry, hydroxylamine and its derivatives can function as "redox non-innocent" ligands. This term describes ligands that can actively participate in redox processes, blurring the lines of the formal oxidation states of both the central metal ion and the ligand itself. marquette.edu This characteristic imparts rich and often complex electrochemical properties to the resulting metal complexes, with potential applications in catalysis and the development of novel electronic materials.

The coordination of a hydroxylamine ligand to a metal center can initiate a variety of redox events. The ligand may undergo oxidation to species such as a nitroso or a nitroxyl (B88944) radical, with a simultaneous reduction of the metal center. Conversely, the metal can be oxidized while the hydroxylamine ligand either retains its reduced state or is transformed into other species.

The reaction of hydroxylamine with metal porphyrins serves as a compelling illustration of this redox activity. marquette.edu With manganese(III) and iron(III) porphyrins, hydroxylamine induces a reductive nitrosylation, resulting in the reduction of the metal center and the formation of a nitrosyl complex. In contrast, the reaction of cobalt(II) porphyrin with hydroxylamine in the presence of oxygen leads to the formation of a stable cobalt(III)-bis(hydroxylamine) complex, showcasing the ability of the metal to be oxidized in the presence of the hydroxylamine ligand. marquette.edu

The concept of redox non-innocence of hydroxylamine ligands extends to actinide chemistry. For instance, the pyridyl-hydroxylamine ligand, N-tert-butyl-N-(pyridin-2-yl)hydroxylamine (pyNO–), has been utilized in the synthesis of thorium and uranium complexes. chemscene.com Electrochemical investigations of the homoleptic complexes [M(pyNO)₄] (where M is Th or U) have shown that the uranium complex can undergo a stable one-electron oxidation, which has been attributed to a U(IV) to U(V) transition. This demonstrates the capacity of the hydroxylamine-based ligand to stabilize higher oxidation states of the metal. chemscene.com

Biological systems also offer examples of the redox interplay between metal centers and hydroxylamine. In heme proteins like cytochrome c', hydroxylamine can bind to both the Fe(III) and Fe(II) states of the iron core, and these complexes can subsequently decompose through redox pathways. nih.govrsc.org The binding affinity of hydroxylamine to the heme iron is markedly influenced by the redox state of the metal. nih.govrsc.org

Q & A

Q. What are the common laboratory methods for synthesizing hydroxylamine iodide, and how can reaction conditions be optimized?

Hydroxylamine iodide can be synthesized via diazonium salt reactions, where iodide ions replace diazonium groups under acidic conditions. For example, reacting aryl diazonium chloride (ArN₂⁺Cl⁻) with potassium iodide (KI) in aqueous medium yields aryl iodides and byproducts like HCl and N₂ . Optimization involves controlling temperature (0–5°C to prevent side reactions), stoichiometric excess of KI, and pH adjustments to stabilize intermediates. Catalysts like tertiary amines or quaternary ammonium salts may enhance yields in multi-step syntheses (e.g., polyester oligomer production) . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing hydroxylamine iodide?

Key methods include:

  • NMR Spectroscopy : To confirm the presence of hydroxyl (-OH) and amine (-NH₂) groups via proton shifts (e.g., δ 3.5–5.0 ppm for hydroxyl protons).
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H/N-H stretching) and ~1600 cm⁻¹ (N-O bending) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ for hydroxylamine iodide derivatives).
  • HPLC with Derivatization : Pre-column derivatization using reagents like dansyl chloride enhances detection sensitivity for hydroxyl and amine groups in complex mixtures .

Q. How does hydroxylamine iodide participate in redox reactions, and what analytical precautions are necessary?

Hydroxylamine iodide acts as a reducing agent due to its labile iodide (I⁻) and hydroxylamine (NH₂OH) moieties. In acidic conditions, it reduces metal ions (e.g., Fe³⁺ → Fe²⁺) or oxidizes to form nitric oxide (NO). Monitoring these reactions requires potentiometric titration or UV-Vis spectroscopy to track iodine (I₂) formation. Ensure inert atmospheres (N₂/Ar) to prevent oxidation by atmospheric O₂ .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in hydroxylamine iodide’s catalytic activity in CO₂ fixation?

Density Functional Theory (DFT) studies reveal that hydroxyl groups in hydroxylamine iodide form hydrogen bonds with CO₂, stabilizing transition states during cycloaddition reactions (e.g., CO₂ + epoxide → carbonate). The iodide ion enhances nucleophilicity, attacking the electrophilic carbon in CO₂. NBO and Hirshfeld charge analyses quantify electron redistribution, while bond-distance measurements validate intermediate stability .

Q. How can multi-functional derivatization strategies improve metabolomic detection of hydroxylamine iodide derivatives?

A two-step derivatization protocol enhances sensitivity:

  • Stage 1 : Label amine groups with dansyl chloride for fluorescence detection.
  • Stage 2 : Derivatize hydroxyl groups with acetic anhydride to increase hydrophobicity for reverse-phase HPLC. Mixed-mode chromatography (weak cation exchanger + C18 column) separates derivatives based on charge and hydrophobicity, minimizing sodium adduct interference. This method is validated using diabetic tissue samples, achieving sub-ppm detection limits .

Q. What experimental design principles resolve contradictions in hydroxylamine iodide’s stability data across studies?

Contradictions often arise from varying humidity, light exposure, or solvent polarity. To address this:

  • Conduct stability studies under controlled conditions (e.g., 25°C, 60% RH, amber vials).
  • Use kinetic modeling (e.g., Arrhenius plots) to predict degradation rates.
  • Compare data with literature using statistical tools (e.g., Grubbs’ test for outliers) and explicitly document methodological discrepancies (e.g., HPLC vs. iodometric titration) .

Q. How do computational models explain the solvent effects on hydroxylamine iodide’s reactivity in nucleophilic substitutions?

Molecular dynamics (MD) simulations show that polar aprotic solvents (e.g., DMF) stabilize iodide ions via solvation, increasing nucleophilicity. In contrast, protic solvents (e.g., H₂O) form hydrogen bonds with hydroxylamine, reducing its leaving-group ability. Free-energy profiles from umbrella sampling quantify activation barriers, guiding solvent selection for specific reactions .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst purity (e.g., KI ≥99.9%), reaction time (1–10 hours), and inert gas use .
  • Data Interpretation : Use software like Gaussian for DFT calculations or MetaboAnalyst for metabolomic data normalization .
  • Ethical Reporting : Adhere to ICH M10 guidelines for bioanalytical validation, including sensitivity, specificity, and matrix-effect assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.